molecular formula C7H10BNO3 B1418801 (6-Ethoxypyridin-2-yl)boronic acid CAS No. 913373-41-8

(6-Ethoxypyridin-2-yl)boronic acid

Cat. No.: B1418801
CAS No.: 913373-41-8
M. Wt: 166.97 g/mol
InChI Key: GKYDQFHHCDAUDA-UHFFFAOYSA-N
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Description

(6-Ethoxypyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C7H10BNO3. It is a derivative of pyridine, where the boronic acid group is attached to the second position of the pyridine ring, and an ethoxy group is attached to the sixth position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Biochemical Analysis

Biochemical Properties

(6-Ethoxypyridin-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the recognition and binding of biomolecules containing diol groups. This compound interacts with enzymes, proteins, and other biomolecules through the formation of boronate esters. For example, it can bind to saccharides, nucleic acids, and glycoproteins, forming stable complexes that are useful in sensing and detection applications . The nature of these interactions is primarily based on the reversible covalent bonding between the boronic acid group and the diol-containing biomolecules.

Cellular Effects

This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to interfere with signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . It can also interact with nucleic acids, affecting gene expression and protein synthesis. The binding interactions with biomolecules are primarily driven by the boronic acid group’s affinity for diol-containing structures, leading to the formation of stable boronate esters.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under inert atmosphere and low temperatures, such as storage in a freezer at -20°C . Over time, it may degrade, leading to reduced efficacy in biochemical assays. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can result in altered cellular responses and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used effectively in biochemical assays. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells. The compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, it may influence the metabolism of carbohydrates and nucleic acids by binding to key enzymes involved in these pathways, thereby altering their activity and the overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells and tissues . The compound’s distribution is influenced by its affinity for diol-containing biomolecules, which can direct its transport to specific cellular compartments or tissues where these biomolecules are abundant.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the nucleus, cytoplasm, or cell membrane, depending on the presence of specific targeting sequences or modifications . This localization can affect its activity and function, as it interacts with different biomolecules within these subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethoxypyridin-2-yl)boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: (6-Ethoxypyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products:

    Biaryls: Formed from Suzuki-Miyaura cross-coupling.

    Amines and Alcohols: Formed from Chan-Lam coupling.

    Alcohols and Ketones: Formed from oxidation reactions.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    (4-Methoxyphenyl)boronic Acid: Another derivative with a methoxy group, used in organic synthesis.

    (2-Pyridyl)boronic Acid: A closely related compound with the boronic acid group at the second position of the pyridine ring.

Uniqueness: (6-Ethoxypyridin-2-yl)boronic acid is unique due to the presence of both an ethoxy group and a boronic acid group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This dual functionality allows for more versatile applications in synthesis and research .

Properties

IUPAC Name

(6-ethoxypyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-2-12-7-5-3-4-6(9-7)8(10)11/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYDQFHHCDAUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671270
Record name (6-Ethoxypyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913373-41-8
Record name (6-Ethoxypyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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